molecular formula C19H23N3O B6238482 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea CAS No. 2758013-15-7

1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea

Cat. No. B6238482
CAS RN: 2758013-15-7
M. Wt: 309.4
InChI Key:
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Description

1-(2,4-Dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea (DMPIMM) is an important organic compound with a wide range of scientific applications. It is an aromatic heterocyclic compound with a cyclic urea group and two dimethylphenyl rings. DMPIMM has been found to have a variety of biological and pharmacological activities, including anti-inflammatory, anti-tumor, and antifungal effects. Additionally, DMPIMM has been studied for its potential use as a synthetic intermediate for the production of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. Additionally, it is believed to act as an inhibitor of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-tumor, and antifungal effects. Additionally, it has been found to have a protective effect against oxidative damage and to reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, its wide range of biological and pharmacological activities makes it a useful compound for a variety of research applications. However, its potential toxicity and the lack of a full understanding of its mechanism of action may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research into 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea. These include further studies into its mechanism of action, its potential therapeutic applications, its potential use in drug delivery systems, and its potential use as a synthetic intermediate for the production of other compounds. Additionally, further studies into its biochemical and physiological effects and its toxicity profile are needed. Finally, further studies into its potential applications in the treatment of cancer and other diseases are needed.

Synthesis Methods

The synthesis of 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea involves a three-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with dimethylamine in the presence of an acid catalyst to form the urea derivative. The second step involves the reaction of the urea derivative with 1-chloro-2,4-dimethylphenyl isocyanate to form the imino-methyl derivative. The third and final step involves the reaction of the imino-methyl derivative with methanol to form the final product, 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea.

Scientific Research Applications

1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and antifungal effects and is being studied for its potential use as a synthetic intermediate for the production of other compounds. Additionally, 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea has been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a potential agent for the treatment of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea involves the reaction of 2,4-dimethylbenzaldehyde with methyl isocyanate followed by condensation with 2,4-dimethylphenylhydrazine to form the intermediate. The intermediate is then reacted with methyl isocyanate to form the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "methyl isocyanate", "2,4-dimethylphenylhydrazine" ], "Reaction": [ "Step 1: 2,4-dimethylbenzaldehyde is reacted with methyl isocyanate in the presence of a catalyst to form the intermediate 1-(2,4-dimethylphenyl)-3-methylurea.", "Step 2: The intermediate is then condensed with 2,4-dimethylphenylhydrazine in the presence of a base to form the intermediate 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea.", "Step 3: The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product 1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea." ] }

CAS RN

2758013-15-7

Product Name

1-(2,4-dimethylphenyl)-3-[(1E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea

Molecular Formula

C19H23N3O

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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